Antimony Potassium Tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by heating a slurry containing a stoichiometric ratio of potassium bitartrate and antimony trioxide in water to reflux for 15 to 30 minutes. During this process, most if not all of the solid dissolves, leaving a colorless solution .

Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving antimony trioxide in tartaric acid, followed by the addition of potassium hydroxide. The resulting solution is then crystallized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Antimony potassium tartrate undergoes various chemical reactions, including thermal decomposition and hydrothermal reactions. For instance, it can decompose thermally to form antimony trioxide, potassium antimony oxides, and other related compounds .

Common Reagents and Conditions:

Thermal Decomposition: Heating this compound at different temperatures (500°C, 600°C, and 700°C) results in the formation of various potassium antimony oxides.

Hydrothermal Method: Antimony trioxide can be prepared from this compound by hydrothermal treatment at pH 11 and 200°C.

Major Products Formed:

- Antimony Trioxide (Sb₂O₃)

- Potassium Antimony Oxides (KSbO₃, KSb₃O₅, K₀.₅₁Sb₂.₆₇O₆.₂₆)

Scientific Research Applications

Antimony potassium tartrate has a wide range of applications in scientific research:

- Chemistry: It is used as a precursor for the synthesis of various antimony-based compounds and materials with semiconducting properties .

- Biology: The compound has been used in studies involving the diet of tropical land birds by inducing vomiting to analyze their stomach contents .

- Medicine: Historically, it was used to treat parasitic diseases such as schistosomiasis and leishmaniasis . Its antiangiogenic and antitumor properties have also been investigated in nonsmall-cell lung cancer cells .

- Industry: this compound is used in the preparation of wide-bandgap perovskite solar cells, enhancing their efficiency and stability .

Mechanism of Action

The mechanism of action of antimony potassium tartrate involves its interaction with biological molecules. In medical applications, it acts as an emetic by inducing afferent emetic impulses from the heart to the vomiting center via the vagus nerve . In cancer research, it inhibits non-radiative recombination and phase segregation in perovskite solar cells, enhancing their efficiency .

Comparison with Similar Compounds

- Sodium Stibogluconate

- Meglumine Antimoniate

- Antimony Trioxide

Comparison: Antimony potassium tartrate is unique due to its dual role as both a medical treatment and a precursor for advanced materials. Unlike sodium stibogluconate and meglumine antimoniate, which are primarily used in medical treatments, this compound has significant applications in material science and solar cell technology .

Properties

CAS No. |

64070-11-7 |

|---|---|

Molecular Formula |

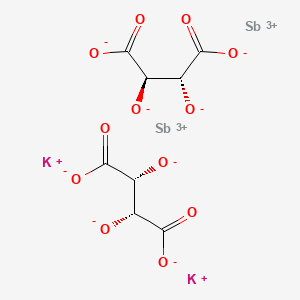

C8H4K2O12Sb2 |

Molecular Weight |

613.83 g/mol |

IUPAC Name |

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |

InChI Key |

GUJUCWZGYWASLH-SOMOIXMJSA-J |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Color/Form |

Colorless liquid |

density |

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |

melting_point |

630 to 635 °F (NTP, 1992) |

physical_description |

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |

solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)

![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)

![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)

![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)

![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B10768912.png)